2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Medicinal Chemistry Pharmacokinetic Optimization Synthetic Intermediate

The target compound, 2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 871688-82-3), belongs to the benzoxazole-isoindole-dione hybrid class. Its molecular formula is C17H11ClN2O3, with a molecular weight of 326.73 g/mol and an MDL number MFCD19103384.

Molecular Formula C17H11ClN2O3
Molecular Weight 326.7 g/mol
CAS No. 871688-82-3
Cat. No. B1426619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
CAS871688-82-3
Molecular FormulaC17H11ClN2O3
Molecular Weight326.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C=CC(=C4)Cl
InChIInChI=1S/C17H11ClN2O3/c18-10-5-6-14-13(9-10)19-15(23-14)7-8-20-16(21)11-3-1-2-4-12(11)17(20)22/h1-6,9H,7-8H2
InChIKeyDFOYRDQYLAOQIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 871688-82-3): Core Chemical Identity and Benchmark Data for Procurement


The target compound, 2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 871688-82-3), belongs to the benzoxazole-isoindole-dione hybrid class. Its molecular formula is C17H11ClN2O3, with a molecular weight of 326.73 g/mol and an MDL number MFCD19103384 [1]. The structure features a 5-chloro-1,3-benzoxazole core linked via an ethyl spacer to a phthalimide (isoindole-1,3-dione) moiety. This compound is primarily offered as a research chemical or synthetic intermediate, with commercially available purities typically ≥95% . Computed physicochemical properties reported for this compound include a density of 1.5±0.1 g/cm³, a boiling point of 486.7±25.0 °C at 760 mmHg, a flash point of 248.1±23.2 °C, and an XLogP3-AA of 3.4, with zero hydrogen bond donors and four hydrogen bond acceptors [1].

Why 2-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione Cannot Be Replaced by In-Class Analogs in Research Protocols


The compound's unique combination of a 5-chloro-1,3-benzoxazole ring and an isoindole-1,3-dione (phthalimide) moiety, connected by an ethyl linker, provides a distinct hydrogen-bond acceptor profile and lipophilicity (XLogP3-AA = 3.4) [1] that dictates its reactivity and solubility. Substituting this compound with a generic benzoxazole-isoindole hybrid, such as the 5,7-dichloro analog, introduces an additional chlorine atom that significantly alters the molecular electrostatic potential and π-stacking capability . This structural difference manifests as quantifiable changes in key physicochemical parameters: the 5,7-dichloro analog has a higher molecular weight (361.18 g/mol vs. 326.73 g/mol) and a different hydrogen-bond acceptor count due to the second chlorine substituent [1]. These differences preclude direct one-for-one substitution in protocols where hydrophobicity, molecular recognition, or metabolic stability are critical, as the altered geometry and polarity will not replicate the target compound's interaction profile .

Quantitative Differentiation Evidence for 2-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione Against Closest Analogs


Superior Atom Economy and Lower Molecular Weight Against the 5,7-Dichloro Analog

The target compound (mono-chloro) demonstrates a clear physicochemical advantage in molecular weight and complexity over the 5,7-dichloro analog (CAS 1071369-46-4). In medicinal chemistry, a lower molecular weight often correlates with better membrane permeability and oral bioavailability [1]. The mono-chloro substitution pattern may also offer a different selectivity profile in biological systems compared to the dichloro variant, which introduces additional steric bulk and electronic effects .

Medicinal Chemistry Pharmacokinetic Optimization Synthetic Intermediate

Distinct Lipophilicity (XLogP3-AA) Profile Relative to the 5,7-Dichloro Analog

Computed logP values indicate a significant difference in lipophilicity between the target compound and its 5,7-dichloro analog. The XLogP3-AA for the target compound is 3.4, while the dichloro analog, with an additional chlorine atom, is predicted to have a higher logP (approximately 4.0-4.5) [1]. This difference directly impacts the compound's distribution coefficient and solubility, key factors for formulations and in vitro assays [2].

ADME Prediction Lipophilicity Drug-like Properties

Availability and Purity Consistency for Reproducible Research

While both the target compound and its analogs are research chemicals, vendor data indicates that the target compound is offered with a high purity specification (≥95% or ≥98% ), ensuring batch-to-batch consistency. This is critical for reproducible SAR studies. In contrast, the 5,7-dichloro analog's purity specifications are less consistently reported, which can introduce variability into quantitative biological assays .

Procurement Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for 2-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione Based on Structural Distinctiveness


Lead Optimization in Medicinal Chemistry Programs Targeting CNS Diseases

The target compound's mono-chloro benzoxazole-isoindole-1,3-dione scaffold is directly relevant to the development of CNS-active agents. Specifically, benzoxazole derivatives have been explored as fatty acid amide hydrolase (FAAH) inhibitors [1]. The lower lipophilicity (XLogP3-AA of 3.4) compared to dichloro analogs may result in reduced non-specific binding, a crucial parameter for CNS-targeted ligands where promiscuity can lead to off-target effects [2]. This compound serves as a fine-tuned intermediate for synthesizing analogs with improved Drug-Like Properties.

Synthesis of 5-HT2A Receptor Inverse Agonist Analogs

The 5-chloro-1,3-benzoxazole moiety is a key substructure in pimavanserin (ACP-103), a selective 5-HT2A receptor inverse agonist [3]. This compound functions as a late-stage intermediate for SAR exploration around the benzoxazole region and linker length, allowing medicinal chemists to modify the isoindole-1,3-dione side for improved selectivity or metabolic stability without disrupting the benzoxazole core interaction.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

Isoindole-1,3-dione (phthalimide) derivatives are known kinase inhibitor fragments, and benzoxazole is a recognized kinase hinge-binding motif [4]. The ethyl linker in this compound provides a rigid yet slightly flexible spacer that can position the phthalimide moiety into different regions of the ATP-binding pocket compared to direct-linked or longer-linked analogs. Its lower molecular weight (326.73 g/mol) makes it a more suitable fragment starting point than the 5,7-dichloro analog.

Quote Request

Request a Quote for 2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.